molecular formula C14H12Cl2N2O5 B3124816 Ethyl 2-[3-(2,6-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate CAS No. 320423-00-5

Ethyl 2-[3-(2,6-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate

Cat. No.: B3124816
CAS No.: 320423-00-5
M. Wt: 359.2 g/mol
InChI Key: APHRZSRVWPSYBW-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(2,6-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate (CAS: 320423-00-5, target compound) is a synthetic imidazolidinone derivative with a molecular formula of C₁₄H₁₂Cl₂N₂O₅ and a molecular weight of 359.17 g/mol . Its structure features a 2,6-dichlorobenzyl substituent attached to a trioxo-imidazolidinyl core, coupled with an ethyl acetate side chain.

Properties

IUPAC Name

ethyl 2-[3-[(2,6-dichlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O5/c1-2-23-11(19)7-18-13(21)12(20)17(14(18)22)6-8-9(15)4-3-5-10(8)16/h3-5H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHRZSRVWPSYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=O)N(C1=O)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101149305
Record name Ethyl 3-[(2,6-dichlorophenyl)methyl]-2,4,5-trioxo-1-imidazolidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101149305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665781
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

320423-00-5
Record name Ethyl 3-[(2,6-dichlorophenyl)methyl]-2,4,5-trioxo-1-imidazolidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320423-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[(2,6-dichlorophenyl)methyl]-2,4,5-trioxo-1-imidazolidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101149305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-[3-(2,6-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate, with CAS number 320423-00-5, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C14H12Cl2N2O5
  • Molecular Weight : 359.16 g/mol
  • Structure : The compound features an imidazolidine ring with a dichlorobenzyl substituent and a trioxo functional group, which may contribute to its biological properties.
PropertyValue
CAS Number320423-00-5
Molecular FormulaC14H12Cl2N2O5
Molecular Weight359.16 g/mol

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. This compound is hypothesized to possess antioxidative effects due to its ability to scavenge free radicals and reduce oxidative stress in cells. Studies on related compounds show that they can enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase, suggesting a possible mechanism for this compound as well .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. In related studies, compounds with imidazolidine structures have been shown to inhibit pro-inflammatory cytokines and modulate immune responses. This suggests that this compound could potentially be useful in treating inflammatory diseases by reducing inflammation at the cellular level.

Neuroprotective Potential

Given the structural similarities with other neuroprotective agents, this compound may play a role in neuroprotection. It could help mitigate neurodegenerative processes associated with conditions like Alzheimer's disease by protecting neurons from oxidative damage and apoptosis .

In Vivo Studies

In vivo studies are necessary to confirm the biological activities of this compound. Research on analogous compounds has shown promising results in animal models for reducing inflammation and oxidative stress markers. Future studies should focus on pharmacokinetics and bioavailability to better understand its therapeutic potential.

Comparison with Similar Compounds

Structural and Physicochemical Differences

Parameter Target Compound (2,6-Dichloro) 2-Chloro Analog 2,4-Dichloro Analog
CAS Number 320423-00-5 128043-66-3 320423-00-5*
Molecular Formula C₁₄H₁₂Cl₂N₂O₅ C₁₄H₁₃ClN₂O₅ C₁₄H₁₂Cl₂N₂O₅
Molecular Weight (g/mol) 359.17 324.72 359.17
Substituent Position 2,6-Dichlorobenzyl 2-Chlorobenzyl 2,4-Dichlorobenzyl
Lipophilicity (LogP) Higher (symmetrical Cl) Moderate Higher (asymmetric Cl)
Symmetry High (para-Cl absent) Low Moderate

Note: A critical discrepancy exists in the evidence: CAS 320423-00-5 is ambiguously assigned to both 2,6-dichloro () and 2,4-dichloro () analogs. This requires verification from authoritative databases. †Predicted based on substitution patterns.

Impact of Chlorine Substitution

  • 2-Chlorobenzyl (Analog 1): A single chlorine atom reduces steric bulk, likely improving solubility but decreasing target selectivity compared to dichloro analogs .
  • 2,4-Dichlorobenzyl (Analog 2): Asymmetric substitution may disrupt molecular symmetry, affecting crystallization behavior and bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-[3-(2,6-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate, and what challenges arise during purification?

  • Methodology : Synthesis typically involves multi-step reactions, starting with condensation of 2,6-dichlorobenzylamine derivatives with ethyl glyoxylate, followed by cyclization under reflux with acetic anhydride. Key steps include:

  • Use of a Dean-Stark trap to remove water and drive imidazolidinone ring formation .
  • Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to monitor reaction progress .
  • Purification via recrystallization from ethanol/water mixtures, yielding ~65% purity. Challenges include byproduct formation from residual dichlorobenzyl intermediates, requiring iterative column chromatography .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm the imidazolidinone core and dichlorobenzyl substituent. Key signals: δ 1.2–1.4 ppm (ethyl ester CH3_3), δ 4.1–4.3 ppm (ester CH2_2), and aromatic protons at δ 7.2–7.5 ppm .
  • X-ray crystallography : Monoclinic crystal system (space group P21_1/c) with unit cell parameters a = 11.273 Å, b = 12.381 Å, c = 14.141 Å, and β = 92.8°. Hydrogen-bonding networks (N–H···O, C–H···Cl) stabilize the lattice .
  • Mass spectrometry : ESI-MS (positive mode) shows [M+H]+^+ at m/z 403.25 (C20_{20}H16_{16}Cl2_2N2_2O3_3) .

Q. What preliminary biological assays are used to evaluate its enzyme inhibition potential?

  • Methodology :

  • In vitro enzyme assays : Test inhibition of aldosterone synthase (CYP11B2) or aromatase (CYP19A1) using human recombinant enzymes. IC50_{50} values are determined via fluorometric or HPLC-based substrate conversion assays .
  • Dose-response curves : Compound concentrations range from 1 nM–100 μM, with positive controls (e.g., fadrozole for aromatase) .

Advanced Research Questions

Q. How can structural modifications at the 2,6-dichlorobenzyl or trioxo-imidazolidinyl positions enhance bioactivity?

  • Methodology :

  • SAR studies : Synthesize analogs with substituents like 4-fluorobenzyl or methyl groups. Compare inhibitory potency using enzyme assays .
  • Molecular docking : AutoDock Vina simulates binding to CYP11B2 (PDB: 3DQS). The dichlorobenzyl group interacts with hydrophobic residues (Leu133, Val484), while the trioxo moiety hydrogen-bonds with Arg375 .

Q. How do crystallographic data resolve ambiguities in molecular conformation?

  • Methodology :

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Cl···H contacts contribute 12% of surface contacts).
  • Density functional theory (DFT) : Optimizes gas-phase geometry (B3LYP/6-311G**) and compares bond lengths/angles with X-ray data. Discrepancies >0.05 Å suggest crystal packing effects .

Q. What strategies address contradictory bioactivity data across studies?

  • Methodology :

  • Meta-analysis : Compare IC50_{50} values from independent studies. For example, discrepancies in CYP19A1 inhibition may arise from assay conditions (e.g., NADPH concentration or incubation time) .
  • Proteolytic stability assays : Use liver microsomes to assess metabolic degradation rates, which vary due to esterase activity .

Methodological Challenges and Solutions

Q. How to optimize reaction yield while minimizing byproducts?

  • Solution :

  • Microwave-assisted synthesis : Reduces reaction time from 18 h to 2 h, improving yield to ~80% .
  • Taguchi orthogonal array design : Identifies critical factors (e.g., solvent polarity, temperature) for maximizing product formation .

Q. What advanced techniques validate enzyme inhibition mechanisms?

  • Solution :

  • Isothermal titration calorimetry (ITC) : Measures binding affinity (Kd_d) and stoichiometry (n) between the compound and CYP11B2 .
  • Cryo-EM : Resolves inhibitor-enzyme complexes at 2.8 Å resolution to visualize binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[3-(2,6-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[3-(2,6-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate

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